Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate
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Overview
Description
Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.1745 g/mol . It is a derivative of norbornadiene, a bicyclic hydrocarbon, and is known for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and methyl acrylate, followed by subsequent functional group modifications . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions in specialized reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halides (e.g., HCl, HBr), hydroxyl groups (e.g., NaOH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, hydroxylated derivatives
Scientific Research Applications
Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to various biochemical effects, depending on the target and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A parent compound with similar structural features but lacking the carboxylate group.
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A derivative with two carboxylate groups, offering different reactivity and applications.
Bicyclo[2.2.1]hepta-2,5-diene-rhodium (I) chloride dimer: A metal complex used in catalysis.
Properties
CAS No. |
5597-69-3 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate |
InChI |
InChI=1S/C9H10O2/c1-11-9(10)8-6-2-3-7(8)5-4-6/h2-8H,1H3 |
InChI Key |
BSIXIXXDCMNDNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2C=CC1C=C2 |
Origin of Product |
United States |
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